molecular formula C32H34F3N5O2 B607945 HG6-64-1

HG6-64-1

Número de catálogo: B607945
Peso molecular: 577.6 g/mol
Clave InChI: UMBFDGUGXMOMHX-BQYQJAHWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Diffuse Large B-Cell Lymphoma (DLBCL)

Research indicates that HG6-64-1 exhibits significant anti-proliferative effects on DLBCL cell lines. A study demonstrated that the compound's GCK inhibitory activity is crucial for reducing cell viability in these lines, suggesting its potential as a therapeutic target in DLBCL treatment. The study also highlighted the enrichment of components from the B-cell receptor signaling pathway in DLBCL cells, further supporting the relevance of GCK inhibition .

Melanoma

This compound has been evaluated for its effectiveness against vemurafenib-resistant melanoma cells. It was found to inhibit AKT and MAPK signaling pathways downstream of EPHA2, leading to cell-cycle arrest and apoptosis both in vitro and in vivo. This suggests that this compound could be an effective treatment option for patients who develop resistance to standard BRAF inhibitors .

Colon Cancer

In studies involving colon cancer models, this compound was compared with other BRAF inhibitors. It showed varying degrees of sensitivity across different molecular sub-clusters of colon cancer cells, indicating its potential utility in personalized medicine approaches where treatment is tailored based on specific tumor characteristics .

Efficacy and Synergy with Other Treatments

The efficacy of this compound is further enhanced when used in combination with other therapeutic agents. For instance, combinations with dasatinib or AZD-6244 have demonstrated significant synergistic effects in inhibiting cell viability in various cancer models. The dose reduction index indicated that such combinations could allow for lower doses of each drug while achieving similar or improved therapeutic outcomes .

Summary of Findings

Application Area Key Findings
DLBCLSignificant reduction in cell viability; GCK inhibition as a therapeutic target .
MelanomaInduces apoptosis and cell-cycle arrest; effective against vemurafenib-resistant cells .
Colon CancerSensitivity varies by molecular sub-cluster; potential for personalized treatment strategies .
Combination TherapyEnhances efficacy; allows for reduced dosing through synergistic interactions .

Case Study 1: DLBCL Treatment

In a controlled study involving six DLBCL cell lines treated with this compound, researchers noted a statistically significant decrease in cell proliferation rates compared to untreated controls. The study underscored the importance of GCK as a target for novel therapies aimed at improving outcomes for patients with DLBCL.

Case Study 2: Overcoming Resistance in Melanoma

Another investigation focused on melanoma cell lines resistant to conventional therapies. Treatment with this compound not only inhibited tumor growth but also reversed resistance mechanisms associated with EPHA2 overexpression. This finding paves the way for clinical trials exploring this compound's role in combination therapies for melanoma patients.

Mecanismo De Acción

HG6-64-1 ejerce sus efectos inhibiendo selectivamente la cinasa B-Raf. Se une al sitio de unión al ATP de B-Raf, evitando la fosforilación y activación de los objetivos aguas abajo en la vía de señalización MAPK/ERK. Esta inhibición conduce a la supresión de la proliferación celular y la inducción de la apoptosis en las células cancerosas que albergan la mutación B-Raf V600E .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

HG6-64-1 se sintetiza mediante un proceso químico de varios pasos. La síntesis implica la formación de intermediarios clave, seguida de su acoplamiento y modificaciones posteriores de grupos funcionales. La ruta sintética detallada está protegida bajo la patente WO 2011090738 A2, ejemplo 9 (XI-1) .

Métodos de Producción Industrial

La producción industrial de this compound implica la ampliación del proceso de síntesis de laboratorio. El compuesto se produce normalmente en reactores por lotes bajo condiciones controladas para garantizar una alta pureza y rendimiento. El producto final se purifica mediante técnicas como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

HG6-64-1 principalmente se somete a reacciones de sustitución debido a la presencia de grupos funcionales reactivos en su estructura. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .

Reactivos y Condiciones Comunes

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir derivados halogenados, mientras que las reacciones de oxidación y reducción pueden conducir a la formación de diversas especies oxidadas o reducidas .

Comparación Con Compuestos Similares

Compuestos Similares

Unicidad de HG6-64-1

This compound es único debido a su alta selectividad y potencia contra B-Raf V600E. Tiene un valor de IC50 de 0.09 μM en células Ba/F3 transformadas con B-Raf V600E, lo que lo convierte en uno de los inhibidores más efectivos de su clase .

Actividad Biológica

HG6-64-1 is a potent and selective inhibitor of the B-Raf kinase, particularly effective against the B-Raf V600E mutant, which is prevalent in various cancers, especially melanoma. Its dual action as an inhibitor of both B-Raf and Glycerol Kinase (GCK) positions it as a significant compound in cancer research and therapy development. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, effects on cancer cell lines, and potential therapeutic applications.

This compound primarily functions by inhibiting the B-Raf kinase pathway, crucial for cell signaling related to growth and proliferation. The inhibition of B-Raf disrupts downstream signaling cascades, particularly the mitogen-activated protein kinase (MAPK) pathway. This leads to decreased phosphorylation of key proteins involved in cell cycle progression, ultimately resulting in apoptosis of sensitive cancer cells. Additionally, this compound shows interaction with other kinases such as EPHA2, influencing further signaling pathways that may contribute to its anticancer effects .

Cell Line Sensitivity

This compound has been tested against various cancer cell lines, particularly those dependent on B-Raf signaling. In studies involving diffuse large B-cell lymphoma (DLBCL) cell lines, this compound induced G0/G1 cell cycle arrest and increased apoptosis rates across most tested lines. The compound's efficacy was further validated in primary DLBCL tumors, where it caused substantial cell death comparable to that observed in normal lymphocytes .

IC50 Values

The potency of this compound is reflected in its IC50 values:

  • B-Raf V600E : 0.09 μM
  • Glycerol Kinase : Not explicitly stated but noted for significant inhibition .

Comparative Analysis with Other Compounds

To contextualize the efficacy of this compound, a comparison with other known B-Raf inhibitors is presented below:

Compound NameTarget KinaseIC50 Value (μM)Unique Features
VemurafenibB-Raf V600E0.01First FDA-approved B-Raf inhibitor
DabrafenibB-Raf0.005Effective against both wild-type and mutant forms
SB590885B-Raf0.01Selective for mutant forms
ALW-II-41-27EPHA20.011Targets EPHA2 specifically

This compound's unique dual inhibition profile (B-Raf and Glycerol Kinase) may provide advantages in treating cancers with complex resistance mechanisms that involve multiple signaling pathways.

Study on DLBCL

In a detailed study on DLBCL cells, researchers found that this compound significantly inhibited GCK activity, correlating with reduced cell viability and increased apoptosis. The study utilized KiNativ technology to analyze global kinase activity and demonstrated that higher GCK levels were associated with increased sensitivity to this compound treatment .

Overcoming Resistance Mechanisms

Another critical aspect of this compound's biological activity is its potential to overcome resistance mechanisms associated with other therapies like vemurafenib. By targeting multiple pathways simultaneously, this compound may enhance therapeutic efficacy against resistant cancer types .

Propiedades

IUPAC Name

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[(E)-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)ethenyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34F3N5O2/c1-4-39-13-15-40(16-14-39)20-25-9-10-26(18-28(25)32(33,34)35)38-31(41)23-6-5-21(2)22(17-23)7-8-24-19-37-30-27(11-12-36-30)29(24)42-3/h5-12,17-19H,4,13-16,20H2,1-3H3,(H,36,37)(H,38,41)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBFDGUGXMOMHX-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C=CC4=CN=C5C(=C4OC)C=CN5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)/C=C/C4=CN=C5C(=C4OC)C=CN5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

ANone: HG6-64-1 functions as a potent and selective inhibitor of Germinal Center Kinase (GCK), also known as MAP4K2. [] By inhibiting GCK, this compound disrupts downstream signaling pathways, including MAPK cascades, ultimately leading to cell cycle arrest and apoptosis in cancer cells. []

ANone: Yes, research indicates that this compound effectively inhibits the growth of Diffuse Large B-cell Lymphoma (DLBCL) cells both in vitro and in vivo. [] In vitro studies demonstrated that this compound treatment resulted in reduced viability and G0/G1 cell cycle arrest in DLBCL cell lines. [] Additionally, both intratumoral and intraperitoneal injections of this compound significantly reduced tumor growth rate and extended the lifespan of DLBCL xenograft mouse models. []

ANone: While research is ongoing, one study identified GCK expression as a potential prognostic biomarker in DLBCL patients. [] Patients whose tumors did not express GCK had a significantly higher progression-free survival rate compared to those with GCK-expressing tumors. [] This suggests that GCK expression levels could potentially help predict the responsiveness of DLBCL tumors to this compound treatment.

ANone: While the provided research primarily focuses on DLBCL, a bioinformatics study identified (E)-N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)vinyl)-4-methylbenzamide as a potentially sensitive drug for ovarian cancer. [] This suggests that further investigation into its therapeutic potential in other cancer types is warranted.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.